Eterobarb

准备方法

合成路线和反应条件: 乙醚巴比妥可以通过在碱的存在下使苯巴比妥与氯甲基甲醚反应来合成 . 该反应涉及用甲氧基甲基取代苯巴比妥中的氢原子,形成乙醚巴比妥。

工业生产方法: 虽然乙醚巴比妥的具体工业生产方法没有得到广泛记录,但合成通常遵循实验室制备路线,并针对工业应用进行放大。 反应条件,例如温度、压力和溶剂选择,经过优化以确保最终产品的高收率和纯度。

化学反应分析

反应类型: 乙醚巴比妥会发生各种化学反应,包括:

氧化: 乙醚巴比妥可以被氧化形成相应的羧酸。

还原: 还原反应可以将乙醚巴比妥转化为其醇衍生物。

取代: 在适当条件下,乙醚巴比妥中的甲氧基甲基可以被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。

主要形成的产物:

氧化: 羧酸。

还原: 醇衍生物。

取代: 用不同官能团取代甲氧基甲基的化合物。

科学研究应用

Scientific Research Applications

Eterobarb has been extensively researched for various applications in the fields of chemistry, biology, and pharmaceuticals. Below are detailed insights into its applications:

Chemistry

- Reference Compound : this compound serves as a reference compound in the study of barbiturate derivatives, aiding researchers in understanding the chemical properties and modifications of related compounds.

- Synthesis Studies : It is used in synthetic chemistry to explore reaction conditions and yields when modified or combined with other chemical entities.

Biology

- GABA Modulation : this compound acts as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This mechanism underpins its use as an anticonvulsant .

- Anticonvulsant Efficacy : Clinical studies have demonstrated that this compound effectively reduces the frequency of partial seizures and generalized tonic-clonic seizures, showing less sedation compared to phenobarbital .

Pharmaceutical Development

- New Drug Formulations : The compound has been investigated for its potential in developing new pharmaceuticals aimed at improving efficacy while minimizing side effects associated with existing treatments .

- Clinical Trials : this compound has undergone various clinical evaluations, showing promising results in managing epilepsy with fewer sedative effects than traditional barbiturates like phenobarbital .

Clinical Evaluations

-

Efficacy in Seizure Reduction :

- A clinical trial evaluated this compound's effectiveness in reducing seizure frequency among patients with epilepsy. The results indicated significant efficacy with a noted reduction in both partial and generalized seizures without prominent sedation effects, distinguishing it from other barbiturates .

-

Metabolism and Pharmacokinetics :

- Research on the metabolism of this compound involved studying its pharmacokinetic properties in epileptic patients. This investigation utilized deuterium-labeled drug measurements to assess how the compound is processed by the body, providing insights into its therapeutic window and safety profile .

Comparative Data Table

| Property | This compound | Phenobarbital |

|---|---|---|

| Chemical Structure | N,N'-dimethoxymethyl phenobarbital | Phenobarbital |

| Anticonvulsant Efficacy | Effective against partial seizures | Effective against multiple seizure types |

| Sedative Effects | Less sedation | More pronounced sedation |

| Mechanism of Action | GABA receptor modulation | GABA receptor modulation |

| Clinical Use | Epilepsy treatment | Epilepsy treatment |

作用机制

乙醚巴比妥主要通过调节γ-氨基丁酸 (GABA) 受体-离子通道复合物发挥作用 . 它通过延长氯离子通道的开放时间起作用,增强 GABA 对神经元活动的抑制作用 . 这种机制类似于其他巴比妥类药物,但镇静作用较弱,使其成为一种很有前途的抗惊厥药 .

类似化合物:

苯巴比妥: 一种广泛使用的巴比妥类药物,具有强烈的镇静和抗惊厥特性。

甲丙巴比妥: 另一种具有抗惊厥活性的巴比妥类衍生物。

比较:

乙醚巴比妥与苯巴比妥: 与苯巴比妥相比,乙醚巴比妥的镇静作用较小,使其可能更适合用于癫痫病的长期治疗.

乙醚巴比妥与甲丙巴比妥: 两种化合物均具有抗惊厥特性,但乙醚巴比妥的独特结构可能提供不同的药代动力学和药效学特性.

乙醚巴比妥独特的抗惊厥功效和降低的镇静作用使其与其他巴比妥类药物区分开来,突出了其在医疗和科学研究中的潜力。

相似化合物的比较

Phenobarbital: A widely used barbiturate with strong sedative and anticonvulsant properties.

Mephobarbital: Another barbiturate derivative with anticonvulsant activity.

Comparison:

Eterobarb vs. Phenobarbital: this compound has less sedative effects compared to phenobarbital, making it potentially more suitable for long-term use in epilepsy treatment.

This compound vs. Mephobarbital: Both compounds exhibit anticonvulsant properties, but this compound’s unique structure may offer different pharmacokinetic and pharmacodynamic profiles.

This compound’s unique combination of anticonvulsant efficacy and reduced sedative effects distinguishes it from other barbiturates, highlighting its potential in medical and scientific research.

生物活性

Eterobarb, chemically known as N,N'-dimethoxymethylphenobarbital (DMMP), is a barbiturate derivative primarily investigated for its anticonvulsant properties. This article delves into the biological activity of this compound, focusing on its efficacy in treating epilepsy, pharmacological mechanisms, safety profile, and comparative studies with other anticonvulsants.

Overview of this compound

This compound is a modified form of phenobarbital, designed to enhance its therapeutic efficacy while minimizing side effects. As a central nervous system (CNS) depressant, this compound is utilized in clinical settings for managing various seizure disorders.

Anticonvulsant Efficacy

Clinical Studies:

- Crossover Study : A pivotal clinical trial involving 27 patients assessed the anticonvulsant effects of this compound compared to phenobarbital over six months. The study indicated no significant difference in seizure frequency between the two drugs among the 21 patients who completed the trial. However, it suggested that at higher serum levels (over 30 µg/mL), this compound may exhibit superior therapeutic effects .

- Sedation Comparison : In another clinical evaluation, this compound demonstrated considerable efficacy in reducing both partial and generalized tonic-clonic seizures. Notably, sedation was less pronounced compared to traditional treatments like phenobarbital and primidone .

This compound functions primarily by enhancing GABAergic activity in the brain, which leads to increased inhibitory neurotransmission. This action is critical in controlling seizure activity and stabilizing neuronal excitability.

Pharmacokinetics

Research indicates that this compound is metabolized into its active form within the body, contributing to its anticonvulsant effects. Studies have shown a correlation between brain levels of phenobarbital and anticonvulsant activity, suggesting that effective dosages can be achieved with careful monitoring .

Safety Profile

This compound has been noted for its favorable safety profile. Common side effects include:

- Tiredness

- Sleepiness

- Nystagmus

- Rarely, ataxia

Serious systemic toxicity has not been reported in clinical trials, making it a viable alternative for patients intolerant to other barbiturates .

Comparative Analysis with Other Anticonvulsants

| Anticonvulsant | Efficacy | Sedation Level | Side Effects |

|---|---|---|---|

| This compound | High | Low | Mild (tiredness, sleepiness) |

| Phenobarbital | High | Moderate to High | Sedation, ataxia |

| Primidone | Moderate | High | Sedation, dizziness |

Case Studies

Several case studies have highlighted the effectiveness of this compound in patients with refractory epilepsy. One notable case involved a patient who experienced significant seizure reduction after transitioning from phenobarbital to this compound, with minimal side effects reported.

属性

CAS 编号 |

27511-99-5 |

|---|---|

分子式 |

C16H20N2O5 |

分子量 |

320.34 g/mol |

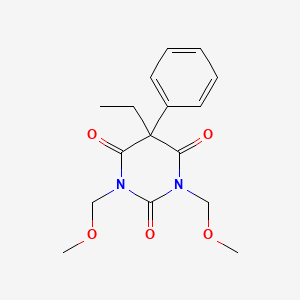

IUPAC 名称 |

5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3 |

InChI 键 |

DACOQFZGGLCXMA-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |

规范 SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |

外观 |

Solid powder |

熔点 |

117.0 °C |

Key on ui other cas no. |

27511-99-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Eterobarb; BRN 0570278; BRN0570278; BRN-0570278; EX 12-095; EX 12095; EX 12 095 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。